Cas no 2172542-32-2 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4-difluorobutanoic acid)

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4-difluorobutanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4-difluorobutanoic acid
- 2172542-32-2
- 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4,4-difluorobutanoic acid
- EN300-1563075
-
- インチ: 1S/C24H26F2N2O5/c1-14(10-11-21(29)28-20(23(25)26)12-22(30)31)27-24(32)33-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20,23H,10-13H2,1H3,(H,27,32)(H,28,29)(H,30,31)
- InChIKey: YBPTVEKRKIFCJO-UHFFFAOYSA-N
- SMILES: FC(C(CC(=O)O)NC(CCC(C)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)=O)F
計算された属性
- 精确分子量: 460.18097826g/mol
- 同位素质量: 460.18097826g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 7
- 重原子数量: 33
- 回転可能化学結合数: 11
- 複雑さ: 670
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- XLogP3: 3.5
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4-difluorobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1563075-1.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4,4-difluorobutanoic acid |
2172542-32-2 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1563075-5000mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4,4-difluorobutanoic acid |
2172542-32-2 | 5000mg |
$9769.0 | 2023-09-25 | ||
Enamine | EN300-1563075-5.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4,4-difluorobutanoic acid |
2172542-32-2 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1563075-0.05g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4,4-difluorobutanoic acid |
2172542-32-2 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1563075-0.5g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4,4-difluorobutanoic acid |
2172542-32-2 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1563075-100mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4,4-difluorobutanoic acid |
2172542-32-2 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1563075-500mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4,4-difluorobutanoic acid |
2172542-32-2 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1563075-2500mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4,4-difluorobutanoic acid |
2172542-32-2 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1563075-0.1g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4,4-difluorobutanoic acid |
2172542-32-2 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1563075-0.25g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]-4,4-difluorobutanoic acid |
2172542-32-2 | 0.25g |
$3099.0 | 2023-06-04 |
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4-difluorobutanoic acid 関連文献
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4-difluorobutanoic acidに関する追加情報
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4-difluorobutanoic Acid (CAS No. 2172542-32-2): A Comprehensive Overview
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4-difluorobutanoic acid (CAS No. 2172542-32-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-Amino Acid Derivative, is characterized by its unique structural features and potential applications in drug development. In this comprehensive overview, we will delve into the chemical structure, synthesis, biological activity, and current research trends surrounding this compound.
The chemical structure of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4-difluorobutanoic acid is notable for its incorporation of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and difluoromethylated side chain. The Fmoc group is widely used in peptide synthesis to protect the amino group during the assembly of complex peptides. The difluoromethylated side chain adds a layer of complexity and functionality, potentially influencing the compound's pharmacological properties.
Recent studies have highlighted the importance of fluorinated amino acids in drug design. Fluorine atoms can significantly alter the physicochemical properties of molecules, such as their lipophilicity, metabolic stability, and binding affinity to target proteins. The presence of difluoromethyl groups in 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4-difluorobutanoic acid makes it an attractive candidate for the development of novel therapeutic agents.
The synthesis of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4-difluorobutanoic acid involves a multi-step process that requires precise control over reaction conditions. Typically, the synthesis begins with the protection of the amino group using Fmoc chemistry, followed by the introduction of the difluoromethylated side chain through various synthetic strategies. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research purposes.
In terms of biological activity, 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4-difluorobutanoic acid has shown promising results in preliminary studies. Research has indicated that this compound exhibits potent inhibitory activity against specific enzymes involved in various disease pathways. For instance, it has been reported to inhibit proteases and kinases, which are key targets in cancer and neurodegenerative diseases.
Clinical trials are currently underway to evaluate the safety and efficacy of compounds derived from 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4-difluorobutanoic acid. Early results have been encouraging, with several derivatives showing improved pharmacokinetic profiles and reduced toxicity compared to existing drugs. These findings underscore the potential of this compound as a lead molecule for further drug development.
Beyond its direct therapeutic applications, 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4-difluorobutanoic acid has also found use as a building block in combinatorial chemistry and high-throughput screening. Its unique structural features make it an ideal candidate for generating diverse libraries of compounds for drug discovery programs.
In conclusion, 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-4,4-difluorobutanoic acid (CAS No. 2172542-32-2) represents a significant advancement in the field of medicinal chemistry. Its complex structure and multifaceted biological activity make it a valuable tool for researchers and pharmaceutical companies alike. As ongoing research continues to uncover new applications and optimize its properties, this compound is poised to play a crucial role in the development of next-generation therapeutics.
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